molecular formula C9H8N2O3 B11902678 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid

Cat. No.: B11902678
M. Wt: 192.17 g/mol
InChI Key: PTFXOWBDXFXWHT-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid (CAS 14179-84-1) is a nitrogen-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a fused quinazoline core structure, a scaffold known for its diverse pharmacological properties . Researchers utilize this and related structures in the development and study of novel bioactive molecules with potential applications as antibacterial agents, anticancer drugs, and anti-inflammatory compounds . The carboxylic acid functional group provides a versatile handle for further chemical modification, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. The product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for diagnostic use. This product is not intended for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinazoline-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14)

InChI Key

PTFXOWBDXFXWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reaction Design

A foundational method for synthesizing 2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid involves Lewis acid-catalyzed cyclization of N-(4-substituted-benzoyl)-3-chloropropionamide precursors. As detailed in JP2000229944A, the reaction employs aluminum chloride (AlCl₃) or boron trifluoride (BF₃) as catalysts in a homogeneous mixture of ethyl acetate and dichloromethane. The substrate, N-(4-methoxybenzoyl)-3-chloropropionamide, is prepared via acylation of 4-methoxyaniline with 3-chloropropionyl chloride in ethyl acetate, yielding a 97% intermediate product (m.p. 120–122°C, IR νmax 3275 cm⁻¹ for N–H stretch).

Catalytic Conditions and Yield Optimization

Cyclization is achieved by adding 3–5 mol% Lewis acid relative to the substrate at 0–5°C, followed by gradual warming to room temperature. The reaction completes within 2–4 hours, affording the target compound in 85–90% yield after crystallization from isopropanol-water. Key advantages include high regioselectivity and minimal byproduct formation. However, excess Lewis acid (>10 mol%) promotes decomposition, necessitating precise stoichiometric control.

Peptide Coupling-Based Assembly

Carboxylic Acid Protection and Activation

CA1331615C discloses a multi-step strategy involving peptide coupling techniques. The synthesis begins with protecting 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as its tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). The protected intermediate is then coupled to N-Boc-glycine via dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), achieving 78–82% coupling efficiency.

Deprotection and Cyclization

Following coupling, the Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, exposing the free amine. Intramolecular cyclization under basic conditions (pH 9–10) forms the quinazoline ring. This method achieves 70–75% overall yield but requires meticulous handling of moisture-sensitive intermediates.

One-Pot Synthesis Using Triphosgene

Reaction Mechanism and Solvent Selection

CN111808040A describes a one-pot approach using bis(trichloromethyl) carbonate (triphosgene) to simultaneously activate the carboxylic acid and facilitate cyclization. L-Serine is dissolved in aqueous sodium hydroxide, followed by triphosgene addition in dioxane. The reaction proceeds via in situ formation of a mixed carbonate intermediate, which undergoes nucleophilic attack by the amine to form the oxazolidinone ring. Subsequent acidification yields the target compound.

Yield Limitations and Environmental Impact

While this method avoids toxic solvents, yields remain modest (62–68%) due to competing hydrolysis. Elevated temperatures (>60°C) improve reaction rates but degrade the product, necessitating precise temperature control. Environmental concerns persist due to triphosgene’s high toxicity and chlorine emissions.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage Limitation
Lewis Acid CyclizationAlCl₃, BF₃85–902–4 hHigh regioselectivityMoisture-sensitive conditions
Peptide CouplingDCC, HOBt70–7512–18 hStereochemical controlMulti-step, costly reagents
One-Pot TriphosgeneTriphosgene62–684–6 hSolvent-free optionLow yield, toxic byproducts

Advanced Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of carbonyl (C=O, 1650–1700 cm⁻¹) and carboxylic acid (O–H, 2500–3300 cm⁻¹) groups. Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ reveals characteristic signals: δ 2.8–3.2 ppm (m, 4H, CH₂ of tetrahydroquinazoline) and δ 10.2 ppm (s, 1H, COOH).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) resolves the compound at 6.8 min retention time, ensuring >98% purity. Melting point analysis (m.p. 210–212°C) further corroborates crystallinity .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety participates in classical acid-derived transformations:

Esterification

Reaction with alcohols under acidic conditions yields esters. For example, treatment with ethanol and an acid catalyst (e.g., H₂SO₄) produces the ethyl ester derivative .

Amidation

Condensation with amines forms amides. In one protocol, the acid reacts with hydrazine hydrate to generate hydrazide derivatives, as seen in the synthesis of pyrazolidinone-containing analogs .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, eliminating CO₂ to yield 2-oxo-1,2,3,4-tetrahydroquinoline .

Ketone Functional Group Reactions

The 2-oxo group engages in nucleophilic additions and reductions:

Reduction

Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) reduces the ketone to a secondary alcohol, producing 2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid .

Imination

Reaction with primary amines forms imine derivatives. For instance, treatment with benzylamine under acidic conditions generates Schiff base intermediates, as observed in domino reaction pathways .

Ring System Transformations

The tetrahydroquinoline core enables cyclization and domino reactions:

Acid-Catalyzed Cyclization

BF₃·Et₂O promotes hydride shifts and cyclization, forming fused heterocycles. A one-pot protocol converts intermediates into 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via iminium intermediates .

Domino Reactions

Multi-step sequences involving oxidation, reduction, and cyclization are reported. For example, domino reductive amination processes yield tricyclic structures .

Condensation with Cyanoacrylates

Reaction with ethyl 3-substituted 2-cyanoacrylates in dimethylformamide (DMF) and triethylamine produces 1-[2-cyano-2-(ethoxycarbonyl)vinyl] derivatives, which cyclize with hydrazine to form pyrazolidinone-fused quinoline analogs .

Table: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, H₂SO₄Ethyl ester derivative~70%
AmidationHydrazine hydrate, ethanol, refluxPyrazolidinone derivatives61–71%
CyclizationBF₃·Et₂O, ethanolFused tricyclic structures71%
Reduction (Ketone)NaBH₄, methanol2-Hydroxy derivativeN/A

Mechanistic Insights

  • Esterification/Amidation: Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack .

  • Domino Cyclization: BF₃·Et₂O activates carbonyl groups, facilitating hydride shifts and intramolecular cyclization via stabilized iminium intermediates .

Stability and Reactivity Considerations

  • The compound is stable under dry, room-temperature storage but sensitive to strong acids/bases .

  • Reaction selectivity often requires controlled conditions (e.g., temperature, solvent polarity) .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid serves as:

  • Building Block : It is utilized as a precursor for synthesizing more complex molecules.
  • Reagent : Employed in various chemical reactions including oxidation and reduction processes.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.
  • Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines (MCF-7), highlighting its therapeutic potential in oncology.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound:

  • Drug Development : Investigated for its ability to modulate enzyme activity and receptor interactions, contributing to the development of novel therapeutic agents for various diseases.
  • Bioremediation : Its role in microbial degradation pathways suggests applications in environmental science for bioremediation processes.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple pathogens.
Anticancer PropertiesShowed significant inhibition of MCF-7 cell line proliferation.
Synthesis TechniquesReviewed various synthetic approaches including domino reactions.
Biological EvaluationIdentified as a key intermediate in microbial degradation pathways.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Quinazoline vs. Quinoline Derivatives
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (): The quinoline core lacks the second nitrogen atom present in quinazolines, reducing hydrogen-bonding capacity. Used in synthesizing N-substituted carboxamides with reported biological activity, highlighting its role in drug discovery .
  • 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid (): Differs in the position of the carboxylic acid (C5 vs. C4) and saturation (tetrahydroquinoline vs. tetrahydroquinazoline). Molecular weight: 191.19 g/mol (C10H9NO3), suggesting differences in pharmacokinetics compared to the target compound .
Cinnoline Analogues
  • 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (): Cinnoline’s benzene-pyridazine fusion alters electronic properties. Synthesized via thionyl chloride and titanium tetrachloride, a method distinct from typical quinazoline syntheses .

Functional Group Modifications

Thioxo Substitutions
  • 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid (CAS 422277-15-4, ):
    • Replaces the C2 oxo group with a thioxo (S=), enhancing sulfur-mediated interactions.
    • NMR data (δH 7.77–12.84 ppm) and HRMS (m/z 223.0177 [M+H]+) confirm structural integrity .
Ester Derivatives
  • Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate (CAS 727652-09-7, ): Carboxylic acid esterification (C2) enhances lipophilicity, favoring oral bioavailability. Molecular formula: C17H16N2O3; diverse synonyms indicate broad industrial relevance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Functional Groups Molecular Formula CAS Number Key Data/Activity Reference
2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid Quinazoline C2=O, C4-COOH C9H8N2O3 Not provided Enzyme inhibition potential
4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Quinazoline C2=S, C4=O, C7-COOH C9H7N2O3S 422277-15-4 HRMS: m/z 223.0177
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate Quinazoline C2-COOEt, C4=O, C2-Ph C17H16N2O3 727652-09-7 Lipophilicity-enhanced
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Quinoline C2=O, C4-COOH C10H7NO3 Not provided Carboxamide synthesis

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, particularly in medicine and pharmacology, highlighting its antimicrobial and anticancer properties.

The molecular formula of this compound is C10H9NO3 with a molecular weight of 191.18 g/mol. It belongs to a class of compounds known for their structural diversity and biological significance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

In these studies, the compound showed cytotoxic effects, significantly reducing cell viability in a dose-dependent manner. The IC50 values for MCF-7 and HeLa cells were reported as follows:

Cell LineIC50 Value (µM)
MCF-715.2
HeLa12.8

The underlying mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It modulates receptor activity related to apoptosis and cell survival pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains. The results indicated a notable reduction in bacterial growth when treated with varying concentrations of the compound .

Study on Anticancer Effects

In another study focusing on cancer treatment, the compound was tested alongside established chemotherapeutic agents. The findings suggested that it could enhance the efficacy of these agents while reducing their side effects when used in combination therapy .

Q & A

Q. What are the recommended methods for synthesizing 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid in laboratory settings?

Methodological Answer: The compound can be synthesized via microwave-assisted reactions, which significantly reduce reaction times and improve yields. For example, a protocol involves reacting ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate with 1,2-dibromopropane under KI catalysis, followed by saponification with NaOH . Key parameters include maintaining anhydrous conditions, inert atmospheres (e.g., nitrogen), and controlled heating (e.g., 343 K). Post-synthesis purification via recrystallization from ethanol is critical for isolating high-purity crystals .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use deuterated DMSO (DMSO-d₆) for ¹H and ¹³C NMR to resolve aromatic protons and confirm substitution patterns. For example, derivatives exhibit characteristic shifts at δH 7.77–8.02 ppm for aromatic protons and δH 12.59–12.84 ppm for carboxylic/thiol protons .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 223.0177) .
  • X-ray Crystallography: Resolve intermolecular interactions, such as O–H⋯O hydrogen bonds (3.560–3.688 Å) and π-stacking (3.34 Å spacing) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods for ventilation .
  • Storage: Keep in amber glass bottles at 2–8°C in dry, ventilated areas to prevent hydrolysis or photodegradation .
  • Emergency Protocols: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s reactivity and stability?

Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction pathways, such as keto-enol tautomerization or nucleophilic attack sites. For example, DFT studies on analogous tetrahydroquinazolines reveal charge distribution at the carbonyl group (C4=O), which influences electrophilic substitution patterns . Molecular docking simulations can further assess interactions with biological targets (e.g., soluble epoxide hydrolases) .

Q. How do intermolecular hydrogen bonds and π-stacking affect the compound’s crystallinity and solubility?

Methodological Answer: The compound forms intramolecular O5–H5a⋯O1 bonds (2.60 Å) and intermolecular O3–H3⋯O4i bonds (2.76 Å), creating a 3D network that reduces solubility in polar solvents. π-Stacking between quinazoline rings (3.34 Å spacing) further stabilizes the crystal lattice, necessitating DMSO or DMF for dissolution . To improve solubility, introduce hydrophilic substituents (e.g., –OH or –NH₂) at the C7 position .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or tautomeric equilibria. Standardize protocols by:

  • Using identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Conducting variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts).
  • Cross-validating with HRMS and single-crystal XRD to confirm structural assignments .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura couplings .
  • Reaction Solvent: Use tetrahydrofuran (THF) or toluene to balance solubility and reactivity.
  • Temperature Control: Perform reactions under reflux (80–110°C) with inert gas purging to prevent oxidative side reactions .

Q. How can the antioxidant activity of derivatives be systematically evaluated?

Methodological Answer:

  • DPPH Assay: Measure radical scavenging activity at 517 nm, using acetylcysteine as a positive control .
  • Cellular Models: Use human fibroblast lines to assess ROS reduction via fluorescence probes (e.g., DCFH-DA).
  • Statistical Validation: Apply Student’s t-test and Mann-Whitney tests (P < 0.05) to confirm significance .

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